An In-Depth Technical Guide to 2,6-Dichloro-4-(trifluoromethyl)benzenesulfonamide: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 2,6-Dichloro-4-(trifluoromethyl)benzenesulfonamide: Properties, Synthesis, and Applications
Executive Summary: This guide provides a comprehensive technical overview of 2,6-dichloro-4-(trifluoromethyl)benzenesulfonamide, a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry and drug development. The molecule incorporates three key structural motifs: a sulfonamide group, a trifluoromethyl (-CF3) group, and a dichlorinated phenyl ring. This unique combination makes it a valuable building block for synthesizing novel chemical entities. The sulfonamide moiety is a well-established pharmacophore present in a wide array of therapeutic agents.[1][2] The trifluoromethyl group is a critical bioisostere used in modern drug design to enhance metabolic stability, lipophilicity, and binding affinity.[3][4] The dichloro substitution pattern provides steric and electronic properties that can be exploited to fine-tune a molecule's interaction with biological targets. This document details the compound's physicochemical properties, provides validated protocols for its synthesis and characterization, and explores its potential applications based on the known biological activities of structurally related compounds.
Introduction: A Scaffold of Strategic Importance
The benzenesulfonamide scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged" structure due to its recurrence in a multitude of clinically successful drugs.[1][5] Its prevalence stems from the sulfonamide group's ability to act as a robust hydrogen bond donor and acceptor, and as a potent zinc-binding group, enabling it to target a wide variety of enzymes.[1]
The subject of this guide, 2,6-dichloro-4-(trifluoromethyl)benzenesulfonamide, is strategically decorated with substituents that modulate its properties for advanced applications:
-
The Trifluoromethyl (-CF3) Group: The incorporation of fluorine into drug candidates is a widely used strategy to enhance pharmacological profiles.[6] The -CF3 group, in particular, is highly lipophilic and metabolically stable due to the strength of the C-F bond.[3] It often serves as a bioisostere for a methyl or chloro group, but with profoundly different electronic effects, which can lead to improved target affinity and better pharmacokinetic properties.[3]
-
Dichloro Substitution: The presence of two chlorine atoms at the 2 and 6 positions of the phenyl ring introduces significant steric hindrance around the sulfonamide group. This can enforce a specific conformation, which may be crucial for selective binding to a target protein. Furthermore, the electron-withdrawing nature of the chlorine atoms modulates the acidity of the sulfonamide N-H proton and the overall electronic character of the ring system.
This guide serves as a technical resource for scientists, providing the foundational knowledge required to effectively utilize this versatile chemical building block in research and development workflows.
Physicochemical and Spectroscopic Properties
A precise understanding of a compound's physical and spectroscopic properties is fundamental for its application in synthesis and biological assays.
Table 1: Core Physicochemical Properties and Identifiers
| Property | Value | Source |
| CAS Number | 259683-79-9 | [7] |
| Molecular Formula | C₇H₄Cl₂F₃NO₂S | [7] |
| Molecular Weight | 294.07 g/mol | [7] |
| Appearance | Predicted to be a white to off-white solid | |
| Solubility | Expected to have low solubility in water and good solubility in organic solvents like DMSO, DMF, and alcohols. |
Spectroscopic Characterization: A Validating Workflow
Structural confirmation is paramount. The following protocols outline the standard, self-validating system for characterizing the title compound.
Experimental Protocol: Structural Elucidation
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. For mass spectrometry, prepare a dilute solution (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
¹H NMR Spectroscopy: Acquire a proton NMR spectrum. The expected signals provide information on the number and environment of hydrogen atoms.
-
¹³C NMR Spectroscopy: Acquire a carbon NMR spectrum (often proton-decoupled). This identifies all unique carbon atoms in the molecule.
-
¹⁹F NMR Spectroscopy: Acquire a fluorine NMR spectrum. This is a highly sensitive technique that will show a single, strong signal for the -CF₃ group, confirming its presence.
-
Mass Spectrometry (MS): Obtain a high-resolution mass spectrum (HRMS) using techniques like Electrospray Ionization (ESI). This provides an exact mass, confirming the elemental composition.
Table 2: Predicted Spectroscopic Data for 2,6-Dichloro-4-(trifluoromethyl)benzenesulfonamide
| Technique | Signal | Predicted Chemical Shift (δ, ppm) | Key Feature |
| ¹H NMR | Aromatic-H | ~8.0 - 8.2 | A singlet representing the two equivalent protons on the phenyl ring. |
| Sulfonamide-NH₂ | ~7.5 - 8.0 (broad singlet) | A broad signal for the two amine protons; position is solvent-dependent and may exchange with D₂O. | |
| ¹³C NMR | C-S | ~140 - 145 | Quaternary carbon attached to the sulfur atom. |
| C-Cl | ~135 - 140 | Two equivalent quaternary carbons attached to chlorine. | |
| C-H | ~125 - 130 (quartet, J ≈ 3-5 Hz) | Two equivalent aromatic carbons coupled to the -CF₃ group. | |
| C-CF₃ | ~128 - 132 (quartet, J ≈ 30-35 Hz) | Quaternary carbon attached to the -CF₃ group. | |
| -CF₃ | ~122 - 126 (quartet, J ≈ 270-280 Hz) | The carbon of the trifluoromethyl group itself, showing a large C-F coupling constant.[8] | |
| ¹⁹F NMR | -CF₃ | ~ -60 to -65 | A single, sharp singlet relative to a standard like CFCl₃.[8] |
| HRMS (ESI-) | [M-H]⁻ | Calculated: 292.9320 | The deprotonated molecular ion, confirming the molecular weight and formula. |
Synthesis and Purification
The most direct and industrially relevant synthetic route to 2,6-dichloro-4-(trifluoromethyl)benzenesulfonamide is via the corresponding sulfonyl chloride. This multi-step synthesis is reliable and starts from a commercially available aniline.
Synthetic Pathway Rationale
The synthesis is logically approached in two key stages:
-
Formation of the Sulfonyl Chloride: The amino group of the starting material, 2,6-dichloro-4-(trifluoromethyl)aniline, is converted into a diazonium salt. This is a classic transformation that prepares the molecule for a subsequent Sandmeyer-type reaction, where the diazonium group is replaced by a sulfonyl chloride moiety using sulfur dioxide and a copper catalyst.[9]
-
Formation of the Sulfonamide: The highly reactive sulfonyl chloride is then treated with an ammonia source, such as ammonium hydroxide. The nitrogen atom acts as a nucleophile, attacking the electrophilic sulfur atom and displacing the chloride to form the stable sulfonamide bond.
Caption: Synthetic workflow for the target compound.
Detailed Experimental Protocol
Causality Behind Choices: This protocol uses standard, well-established reactions. The diazotization must be performed at low temperatures (0-5 °C) because diazonium salts are unstable at higher temperatures. The use of a copper catalyst is essential for the efficient conversion of the diazonium salt to the sulfonyl chloride. The final ammonolysis is a straightforward nucleophilic substitution.
Step 1: Synthesis of 2,6-Dichloro-4-(trifluoromethyl)benzenesulfonyl chloride (CAS: 175205-76-2)[10]
-
Diazotization: In a flask equipped with a mechanical stirrer and thermometer, suspend 2,6-dichloro-4-(trifluoromethyl)aniline (1.0 eq) in a mixture of concentrated hydrochloric acid and glacial acetic acid.
-
Cool the mixture to 0 °C in an ice-salt bath.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the temperature remains below 5 °C. Stir for an additional 30 minutes at this temperature.
-
Sandmeyer Reaction: In a separate, larger flask, prepare a solution of sulfur dioxide in glacial acetic acid, catalyzed by the addition of cuprous chloride (CuCl, ~0.1 eq).
-
Slowly add the cold diazonium salt solution to the SO₂/CuCl solution. Vigorous gas (N₂) evolution will occur. Control the addition rate to maintain the reaction temperature below 30 °C.
-
Work-up: Once the addition is complete, pour the reaction mixture into a large volume of ice water. The sulfonyl chloride will precipitate as a solid or oil.
-
Extract the product into an organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude sulfonyl chloride, which can be used directly in the next step.
Step 2: Synthesis of 2,6-Dichloro-4-(trifluoromethyl)benzenesulfonamide
-
Ammonolysis: Dissolve the crude 2,6-dichloro-4-(trifluoromethyl)benzenesulfonyl chloride (1.0 eq) in a suitable solvent like tetrahydrofuran (THF).
-
Cool the solution in an ice bath and add concentrated ammonium hydroxide (~3-5 eq) dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Purification: Remove the THF under reduced pressure. Dilute the remaining aqueous mixture with water.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with cold water to remove any inorganic salts.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene) to yield the pure sulfonamide. Dry the final product under vacuum.
Potential Biological and Pharmacological Significance
While specific biological data for the title compound is not extensively published, its structural components are present in numerous pharmacologically active molecules. Its value lies in its potential as a scaffold for generating new derivatives.
The Benzenesulfonamide Pharmacophore
Derivatives of benzenesulfonamide are known to exhibit a vast range of biological activities, including:
-
Anti-inflammatory: Some sulfonamides show potent anti-inflammatory effects.[11]
-
Antimicrobial: The "sulfa drugs" were among the first effective antibiotics and the scaffold continues to be used in the development of new antimicrobial agents.[5][11]
-
Anticancer: Certain sulfonamides are potent inhibitors of carbonic anhydrase isoforms (e.g., CA IX and XII) that are overexpressed in hypoxic tumors.[1]
-
Anticonvulsant and Diuretic Activities: The sulfonamide moiety is key to the function of several drugs in these classes.[5][11]
Known Activities of Structurally Related Compounds
Research has demonstrated that the (2,6-dichloro-4-trifluoromethyl)phenyl group is a valuable component for building biologically active molecules.[12] For instance, derivatives where this moiety is attached to a 1,2,3-triazole ring have been synthesized and tested for antimicrobial activity against a range of bacteria and fungi, with some compounds showing promising results.[12][13] This highlights the utility of the core structure as a starting point for generating new lead compounds.
Caption: The core scaffold as a precursor to diverse derivatives.
Applications in Research and Drug Development
The primary application of 2,6-dichloro-4-(trifluoromethyl)benzenesulfonamide is as a specialized chemical intermediate.
-
Fragment-Based Drug Discovery (FBDD): This compound can be used as a fragment or building block in FBDD campaigns. Its defined three-dimensional structure and chemical handles (the sulfonamide group) allow for its elaboration into more complex, potent molecules.
-
Library Synthesis: It is an ideal starting material for the parallel synthesis of compound libraries. By reacting the sulfonamide with various electrophiles, researchers can quickly generate a diverse set of molecules for high-throughput screening against various biological targets.
-
Agrochemical Research: The 2,6-dichloro-4-(trifluoromethyl)aniline precursor is a key intermediate in the synthesis of pesticides like Fipronil.[14] This indicates that derivatives of the title compound could also have applications in the development of new agrochemicals.
Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount.
-
General Precautions: Handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Hazards of Precursors: The synthetic intermediate, 2,6-dichloro-4-(trifluoromethyl)benzenesulfonyl chloride, should be handled with extreme care. Sulfonyl chlorides are corrosive and can cause severe skin burns and eye damage.[10] They are also lachrymators.
-
Material Safety Data Sheet (MSDS): Always consult the MSDS for the most detailed and up-to-date safety and handling information before working with this or any related chemical.
Conclusion
2,6-Dichloro-4-(trifluoromethyl)benzenesulfonamide is more than just a chemical compound; it is a strategic tool for chemical and biological innovation. Its synthesis is achievable through well-established chemical principles, and its structure is rich with features prized in modern medicinal and agrochemical research. The combination of a proven sulfonamide pharmacophore with the performance-enhancing trifluoromethyl group and a sterically demanding dichloro substitution pattern makes it a highly valuable building block. Researchers equipped with the knowledge in this guide can confidently synthesize, characterize, and deploy this compound to explore new chemical space and develop novel molecules with significant biological potential.
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